6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde
Description
6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridazine ring system. The methyl group at position 6 and the aldehyde at position 3 render it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimalarial agents. Its synthesis involves cyclocondensation of 3-amino-6-methylpyridazine with chloroacetaldehyde under reflux, yielding a 69% purified product with characteristic $ ^1H $ NMR peaks at δ 8.62 ppm (DMSO-$ d_6 $) . The aldehyde moiety enables further functionalization, such as condensation reactions, to generate pharmacologically active derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-methylimidazo[1,2-b]pyridazine-3-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-6-2-3-8-9-4-7(5-12)11(8)10-6/h2-5H,1H3 |
InChI Key |
IPWVJJHZGMGDBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NC=C2C=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid.
Reduction: 6-Methylimidazo[1,2-b]pyridazine-3-methanol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Imidazo[1,2-b]pyridazine Scaffold
Key structural analogs differ in substituents at positions 2, 3, and 6, significantly altering physicochemical properties and biological activities.
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 164.18 g/mol. It features an imidazo-pyridazine structure that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer proliferation. Notably, it has been identified as a potential ATP-competitive inhibitor of the mTOR pathway, which plays a crucial role in cell growth and metabolism.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyridazine derivatives. For instance, compounds derived from this scaffold have shown significant anti-proliferative activity against various cancer cell lines including non-small cell lung cancer (NSCLC) A549 and H460 cells. The half-maximal inhibitory concentration (IC50) values for some derivatives ranged from 0.02 μM to 20.7 μM, indicating potent activity against these types of cancer cells .
Table 1: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| A15 | A549 | 0.067 | mTOR Inhibition |
| A17 | H460 | 0.062 | G1-phase Arrest |
| A18 | A549 | 0.020 | AKT/S6 Phosphorylation Suppression |
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods involving cyclization reactions and oxidation processes. One notable route involves the conversion of 6-methylpyridazin-3-amine using DMF-DMA followed by cyclization with bromoacetonitrile .
Case Studies
In a study conducted on the efficacy of these compounds in vivo, compound A17 demonstrated significant anticancer effects in a nude mouse model bearing A549 xenografts. This study provided compelling evidence for the therapeutic potential of imidazo[1,2-b]pyridazine derivatives in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
